2-Methoxypropane-1-thiol 2-Methoxypropane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524424
InChI: InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3
SMILES:
Molecular Formula: C4H10OS
Molecular Weight: 106.19 g/mol

2-Methoxypropane-1-thiol

CAS No.:

Cat. No.: VC17524424

Molecular Formula: C4H10OS

Molecular Weight: 106.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxypropane-1-thiol -

Specification

Molecular Formula C4H10OS
Molecular Weight 106.19 g/mol
IUPAC Name 2-methoxypropane-1-thiol
Standard InChI InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3
Standard InChI Key KOSCHUBQMMNSFF-UHFFFAOYSA-N
Canonical SMILES CC(CS)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methoxypropane-1-thiol belongs to the class of alkanethiols, with a molecular weight of 106.19 g/mol and the following structural attributes :

PropertyValue
CAS Number2348281-06-9
Molecular FormulaC₄H₁₀OS
IUPAC Name(2S)-2-methoxypropane-1-thiol
Boiling PointNot reported
DensityNot reported

The chiral center at the second carbon atom (C2) enables stereospecific interactions, which are critical in biochemical systems and asymmetric synthesis.

Isomeric Considerations

The compound is distinct from its structural isomer, 3-methoxypropane-1-thiol (CAS: 67275-37-0), which positions the methoxy group at the third carbon. This positional difference significantly alters reactivity and solubility profiles .

Synthesis and Industrial Production

Synthetic Routes

Two primary methods dominate the synthesis of 2-methoxypropane-1-thiol:

Nucleophilic Substitution

Reaction of a halogenated precursor (e.g., 2-methoxy-1-chloropropane) with sodium methanethiolate (NaSCH₃) in polar aprotic solvents like dimethylformamide (DMF). This method achieves yields up to 78% under reflux conditions.

Direct Thiolation

Hydrogen sulfide (H₂S) is introduced to (2S)-2-methoxypropanol in the presence of acidic catalysts (e.g., H₂SO₄) at elevated temperatures (80–120°C). Continuous-flow reactors optimize this process for industrial scalability, reducing side-product formation.

Purification and Characterization

Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the thiol. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm enantiomeric purity (>98% ee).

Physicochemical Properties

Reactivity

The thiol group (-SH) confers nucleophilic character, enabling:

  • Disulfide bond formation: Critical in redox biochemistry.

  • Electrophilic addition: Reacts with α,β-unsaturated carbonyls in Michael additions.

  • Metal coordination: Binds to transition metals (e.g., Hg²⁺, Cu²⁺), relevant in chelation therapy.

Stability

2-Methoxypropane-1-thiol is sensitive to oxidation, requiring storage under inert atmospheres (N₂ or Ar). Accelerated degradation occurs at temperatures >40°C, necessitating stabilizers like hydroquinone in commercial formulations.

Applications in Advanced Materials

Photosensitive Polyimides

A breakthrough study demonstrated its role in synthesizing low-temperature curable polyimides (PIs) :

ParameterPerformance Metric
Curing Temperature180°C
Thermal Decomposition326–371°C (Td₅)
Dielectric Strength381 kV/mm

The thiol-ene "click" reaction between 2-methoxypropane-1-thiol and allyl-functionalized PIs creates crosslinked networks, enhancing mechanical strength (tensile modulus: 2.8 GPa) and optical transparency (90% at 450 nm) .

Biomedical Applications

  • Antioxidant Activity: Scavenges reactive oxygen species (ROS) in cellular models, reducing oxidative stress by 40% at 50 µM concentrations.

  • Antimicrobial Properties: Inhibits Staphylococcus aureus growth (MIC: 12.5 µg/mL) through thiol-mediated disruption of membrane proteins.

Future Directions

Sustainable Synthesis

Exploration of biocatalytic routes using Aspergillus niger thiolases could reduce reliance on H₂S, a hazardous reagent. Preliminary trials achieved 60% conversion efficiency.

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